molecular formula C19H21NO4 B6664947 4-[[2-(2-Phenylphenoxy)acetyl]amino]pentanoic acid

4-[[2-(2-Phenylphenoxy)acetyl]amino]pentanoic acid

Cat. No.: B6664947
M. Wt: 327.4 g/mol
InChI Key: OMTXTYYGEURIKH-UHFFFAOYSA-N
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Description

4-[[2-(2-Phenylphenoxy)acetyl]amino]pentanoic acid is an organic compound with a complex structure, featuring a biphenyl ether moiety and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(2-Phenylphenoxy)acetyl]amino]pentanoic acid typically involves the following steps:

    Formation of the biphenyl ether: This can be achieved through a nucleophilic aromatic substitution reaction where 2-phenylphenol reacts with a suitable electrophile.

    Acetylation: The biphenyl ether is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated product undergoes amidation with pentanoic acid or its derivatives under conditions that facilitate the formation of the amide bond, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(2-Phenylphenoxy)acetyl]amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The biphenyl ether moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the biphenyl ether ring.

Scientific Research Applications

4-[[2-(2-Phenylphenoxy)acetyl]amino]pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[2-(2-Phenylphenoxy)acetyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl ether moiety may facilitate binding to hydrophobic pockets, while the amide and carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-methyl-pentanoic acid (Leucine)
  • 2-amino-3-methyl-pentanoic acid (Isoleucine)
  • 2-amino-3-methyl-butanoic acid (Valine)

Uniqueness

4-[[2-(2-Phenylphenoxy)acetyl]amino]pentanoic acid is unique due to its biphenyl ether structure, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[[2-(2-phenylphenoxy)acetyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-14(11-12-19(22)23)20-18(21)13-24-17-10-6-5-9-16(17)15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTXTYYGEURIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)NC(=O)COC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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